molecular formula C13H16 B14276215 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene CAS No. 137915-60-7

2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B14276215
CAS No.: 137915-60-7
M. Wt: 172.27 g/mol
InChI Key: PFPUNAZWOLBSQH-UHFFFAOYSA-N
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Description

2-(Hex-4-YN-1-YL)bicyclo[221]hepta-2,5-diene is a compound that belongs to the class of bicyclic hydrocarbons This compound is characterized by its unique structure, which includes a bicyclo[221]hepta-2,5-diene core with a hex-4-yn-1-yl substituent The bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction between cyclopentadiene and acetylene derivatives to form the bicyclo[2.2.1]hepta-2,5-diene core . The hex-4-yn-1-yl substituent can be introduced through subsequent alkylation reactions using appropriate alkynyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale Diels-Alder reactions followed by alkylation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts such as rhodium complexes are often employed to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium amide in liquid ammonia.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted alkynes.

Mechanism of Action

The mechanism of action of 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets through its reactive alkyne and diene moieties. These interactions can lead to the formation of covalent bonds with biological macromolecules, thereby modulating their function . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2,5-Norbornadiene: Shares the bicyclo[2.2.1]hepta-2,5-diene core but lacks the hex-4-yn-1-yl substituent.

    Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer: A rhodium complex of norbornadiene used as a catalyst.

    Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with carboxylate groups instead of the alkyne substituent.

Uniqueness

2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene is unique due to its combination of a strained bicyclic core and a reactive alkyne substituent. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

137915-60-7

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

2-hex-4-ynylbicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C13H16/c1-2-3-4-5-6-12-9-11-7-8-13(12)10-11/h7-9,11,13H,4-6,10H2,1H3

InChI Key

PFPUNAZWOLBSQH-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCC1=CC2CC1C=C2

Origin of Product

United States

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